N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride, also known as BPC or BPCM, is a chemical compound that has recently gained the attention of researchers in various fields of science. It has a CAS Number of 2551115-53-6 and a molecular weight of 262.58 .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
- Bromophenol Derivatives with Cyclopropyl Moiety : A study on the synthesis of bromophenol derivatives incorporating a cyclopropane ring demonstrated their effectiveness as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase. These enzymes are relevant in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
Enzyme Inhibition
- Dimethoxybromophenol Derivatives : Further investigation into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties revealed significant inhibitory effects on carbonic anhydrase enzyme isoforms, highlighting the therapeutic potential of these compounds in managing conditions where enzyme modulation is beneficial (Boztaş et al., 2015).
Advanced Syntheses for Organic Synthesis
- Tryptamines and Cyclopropylideneacetates : Research has developed methods for synthesizing branched tryptamines and cyclopropylideneacetates, which are useful in creating neurotransmitter analogues and multifunctional building blocks for organic synthesis. These compounds have implications for developing treatments for various neurological disorders (Salikov et al., 2017); (Limbach et al., 2004).
Therapeutic Applications
- Neurotransmitter Analogues : Studies have highlighted the use of cyclopropanamine compounds in synthesizing constrained analogues of neurotransmitters such as histamine and tryptamine. These analogues show potential in inhibiting monoamine oxidase, which is of interest for treating conditions like depression and other mental health disorders (Faler & Joullié, 2007).
Enantioselective Synthesis
- Lysine Demethylase Inhibitors : Enantioselective synthesis of tranylcypromine analogues has been explored as lysine demethylase (LSD1) inhibitors. These compounds are of interest in cancer treatment, showcasing how variations in cyclopropanamine compounds can lead to significant therapeutic applications (Benelkebir et al., 2011).
Safety and Hazards
The safety information for N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYIXSSFYRVHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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